2-(2,1,3-Benzoxadiazol-5-yl)acetaldehyde
Description
2-(2,1,3-Benzoxadiazol-5-yl)acetaldehyde is a heterocyclic aldehyde derivative featuring a benzoxadiazole moiety fused to an acetaldehyde group. The benzoxadiazole ring (a bicyclic structure combining benzene, oxygen, and two nitrogen atoms) confers unique electronic and steric properties, making the compound valuable in organic synthesis and materials science. Its electron-withdrawing nature polarizes the aldehyde group, enhancing reactivity toward nucleophiles such as amines and alcohols.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(2,1,3-benzoxadiazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,4-5H,3H2 |
InChI Key |
VHAIJULIGNWLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C=C1CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2-(2,1,3-Benzoxadiazol-5-yl)acetaldehyde and Analogs
Key Observations:
- The benzoxadiazole ring increases molecular weight and reduces water solubility compared to acetaldehyde.
- The aldehyde group in this compound is more electrophilic than in acetaldehyde due to the electron-withdrawing benzoxadiazole, favoring nucleophilic addition reactions.
- Unlike (Z)-DMCHA, which is lipophilic and volatile (critical for pheromone activity), the benzoxadiazole derivative’s aromaticity likely reduces volatility, making it suitable for solid-phase applications .
Reactivity and Functional Roles
Aldehyde Reactivity
- Acetaldehyde : Readily participates in condensation reactions (e.g., forming acetals). Its production in wine (11–150 mg/L) is strain-dependent, with S. cerevisiae strains like PC being high producers .
- No direct enzymatic data are available, but residual dehydrogenase activity in wine could modulate its stability if used in biochemical contexts .
Spectroscopic and Analytical Profiles
- Fragmentation Patterns : Mass spectrometry of (Z)-DMCHA shows characteristic fragments at m/z 152 and 109, aiding identification . For this compound, the benzoxadiazole ring may produce distinct UV-Vis absorption bands (~300–400 nm) due to π→π* transitions.
- Enzymatic Interactions : Unlike acetaldehyde, which is metabolized by alcohol dehydrogenase (ADH) in yeast, the benzoxadiazole derivative’s bulkiness may hinder enzymatic degradation, enhancing stability in biological systems .
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